1-Methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid, with the Chemical Abstracts Service number 877826-25-0, is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrrole ring substituted with a methylsulfamoyl group and a carboxylic acid functional group. This compound has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry and agrochemicals.
The synthesis of 1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the provided sources, common methods for synthesizing similar pyrrole derivatives include:
Technical details regarding reaction conditions, catalysts, and yields would typically be found in specialized organic synthesis literature or patents.
1-Methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid can participate in various chemical reactions typical for pyrrole derivatives:
Technical details such as reaction conditions (temperature, solvents) and yields would require experimental data from synthetic studies.
Further research would be necessary to elucidate the specific mechanisms associated with this compound.
Relevant data such as melting point, boiling point, and specific reactivity profiles would require experimental determination.
1-Methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid has several potential applications:
Further exploration into its biological activity could reveal additional applications in drug development or agricultural science.
Pyrrole carboxylic acid derivatives constitute a privileged scaffold in antiviral and antimicrobial therapeutics due to their capacity for targeted protein interactions and favorable physicochemical properties. Recent computational and experimental studies highlight their significance as capsid assembly modulators (CAMs) in hepatitis B virus (HBV) treatment. Molecular dynamics simulations demonstrate that pyrrole-carboxylic acid inhibitors like JNJ-6379 and GLP-26 exhibit superior binding affinities to the HBV core protein compared to earlier chemotypes, primarily through enhanced nonpolar interactions in solvent-accessible regions [6]. Key findings include:
Table 1: Binding Energy Components of Pyrrole Inhibitors vs. Reference Compounds
Compound | ΔEvdW (kcal/mol) | ΔEele (kcal/mol) | ΔGbind (kcal/mol) |
---|---|---|---|
GLP-26 (pyrrole) | -57.78 ± 0.77 | -18.26 ± 0.08 | -55.97* |
JNJ-6379 (pyrrole) | -55.68 ± 0.31 | -18.92 ± 0.36 | -54.31* |
NVR 3-778 (SBA) | -52.91 ± 0.14 | -16.87 ± 0.16 | -49.98* |
GLS-4 (HAP) | -61.39 ± 0.03 | -10.08 ± 1.03 | -57.85* |
*ΔGbind approximated from MM/PBSA components [6].*
These attributes underscore the scaffold’s utility in designing novel CAM-N compounds with sub-nanomolar potency, exemplified by leads like CU15 [6].
The sulfamoyl (-SO₂NHR) and N-methyl groups in 1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid critically define its pharmacodynamics and physicochemical behavior. These substituents enable precise interactions with biological targets while modulating the molecule’s drug-like properties:
Table 2: Substituent Contributions to Molecular Properties
Substituent | Role in Target Engagement | Impact on Physicochemistry |
---|---|---|
Sulfamoyl (-SO₂NHCH₃) | H-bond donation/acceptance; salt bridging | ↑ Polarity; ↓ LogP (experimental: -0.3) |
N1-Methyl | Steric blockade; tautomerism suppression | ↑ Lipophilicity (↑ LogP +0.4) |
Carboxylic Acid | Ionic interactions; solubility anchor | ↑ Aqueous solubility; ↓ Cell permeability |
These structural features enable rational optimization of pyrrole-carboxylic acid derivatives for specific therapeutic targets, leveraging substituent effects to fine-tune potency and pharmacokinetics [3] [5] [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: